Hydrophobicity Differentiation vs. Closest Analogs
The target compound displays a calculated log P of 5.38 , surpassing the parent 2‑aminofluorene (log P 3.42) by 1.96 log units and the 3,7‑dichloro analog (log P 4.1) [1] by 1.28 log units. This corresponds to approximately 90‑fold and 19‑fold higher octanol‑water partitioning, respectively, indicating markedly enhanced lipophilicity.
| Evidence Dimension | Hydrophobicity (octanol‑water partition coefficient, log P) |
|---|---|
| Target Compound Data | log P 5.38 |
| Comparator Or Baseline | 2‑Aminofluorene log P 3.42; 3,7‑Dichloro‑9H‑fluoren‑2‑amine log P 4.1 |
| Quantified Difference | Δlog P = +1.96 vs. parent; Δlog P = +1.28 vs. dichloro analog |
| Conditions | Calculated log P values (in silico prediction); not experimentally determined |
Why This Matters
The significantly higher lipophilicity makes the 1,3,7‑trichloro variant the preferred choice for applications demanding enhanced hydrophobicity, such as synthesis of water‑repellent materials or ligands intended for hydrophobic binding pockets.
- [1] Molaid. 3,7-Dichlor-2-amino-fluoren (CAS 885-47-2) – LogP 4.1. https://www.molaid.com/MS_1477533 (accessed 2026-05-01). View Source
